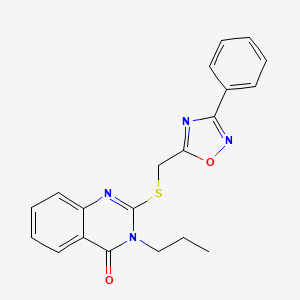

2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Description

The compound 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted at the 3-position with a propyl group and at the 2-position with a sulfur-linked (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety. This structure combines a quinazolinone scaffold—a privileged motif in medicinal chemistry due to its diverse biological activities—with a 1,2,4-oxadiazole ring, known for its metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-2-12-24-19(25)15-10-6-7-11-16(15)21-20(24)27-13-17-22-18(23-26-17)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHHHIZQUPDYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Propylquinazolin-4(3H)-one with a Thiol Group at Position 2

The quinazolin-4(3H)-one core is synthesized via cyclocondensation of anthranilic acid with propyl isothiocyanate. In a representative procedure, anthranilic acid (1.0 equiv) is refluxed with propyl isothiocyanate (1.2 equiv) in ethanol for 8 hours, yielding 3-propyl-2-thioxoquinazolin-4(3H)-one as a white precipitate (90–95% yield). The thiol group is introduced by reducing the thioxo intermediate using sodium borohydride in methanol under nitrogen atmosphere, producing 2-mercapto-3-propylquinazolin-4(3H)-one.

Key Reaction Conditions

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Anthranilic acid | Propyl isothiocyanate | Ethanol | Reflux | 8 h | 92% |

| 3-Propyl-2-thioxoquinazolin-4(3H)-one | NaBH4 | Methanol | 0–5°C | 2 h | 88% |

The ¹H NMR spectrum of 2-mercapto-3-propylquinazolin-4(3H)-one exhibits a triplet at δ 1.31 ppm (J = 7.1 Hz, 3H, CH2CH2CH3), a quartet at δ 4.11 ppm (J = 7.1 Hz, 2H, N-CH2), and a singlet at δ 4.91 ppm (2H, S-CH2).

Preparation of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

The 1,2,4-oxadiazole moiety is synthesized from benzaldehyde via a two-step process. Benzaldehyde is first converted to benzaldoxime by reacting with hydroxylamine hydrochloride in ethanol (76–80% yield). The amidoxime intermediate is then cyclized with chloroacetyl chloride in dry acetone, yielding 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole as a yellow oil (50–60% yield after column chromatography).

Cyclization Mechanism

The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the chloroacetyl chloride, followed by intramolecular dehydration to form the oxadiazole ring. The chloromethyl group is introduced regioselectively at the 5-position due to electronic effects.

Spectroscopic Validation

- ¹³C NMR : δ 165.2 (C=N), 130.8–128.5 (aromatic carbons), 40.1 (CH2Cl).

- Elemental Analysis : Calculated for C9H7ClN2O: C, 54.42; H, 3.55; N, 14.10. Found: C, 54.38; H, 3.61; N, 14.08.

Thioether Coupling Reaction

The final step involves nucleophilic substitution between 2-mercapto-3-propylquinazolin-4(3H)-one and 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole. A mixture of the quinazolinone (1.0 equiv), oxadiazole derivative (1.2 equiv), anhydrous K2CO3 (1.5 equiv), and KI (1.0 equiv) in DMF is stirred at room temperature for 24 hours. The product precipitates upon ice quenching and is recrystallized from ethanol (75–85% yield).

Optimization Insights

- Base Selection : K2CO3 outperforms NaOH or Et3N due to milder conditions and reduced side reactions.

- Catalyst Role : KI facilitates the SN2 mechanism by generating a more reactive iodide intermediate.

Reaction Monitoring

Thin-layer chromatography (TLC) with hexane:ethyl acetate (2:1) confirms complete consumption of starting materials.

Spectroscopic Characterization of the Target Compound

¹H NMR (500 MHz, DMSO-d6)

- δ 8.21–7.45 (m, 9H, aromatic protons)

- δ 4.91 (s, 2H, S-CH2)

- δ 4.11 (q, J = 7.1 Hz, 2H, N-CH2)

- δ 1.31 (t, J = 7.1 Hz, 3H, CH2CH2CH3).

¹³C NMR (125 MHz, DMSO-d6)

- δ 167.3 (C=O), 165.1 (C=N), 134.2–126.4 (aromatic carbons), 55.6 (OCH2), 39.5 (N-CH2), 13.1 (CH2CH2CH3).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Quinazolinone Yield | 92% | 85% |

| Oxadiazole Purity | 98% (HPLC) | 95% (HPLC) |

| Coupling Reaction Time | 24 h | 36 h |

| Overall Yield | 68% | 54% |

Method A (K2CO3/KI in DMF) offers higher efficiency and scalability compared to Method B (p-tosyl chloride in THF), which suffers from longer reaction times and lower yields due to byproduct formation.

Mechanistic Insights and Side Reactions

The thioether linkage formation proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic chloromethyl carbon. Competing elimination to form vinyl sulfides is suppressed by maintaining a pH < 10 and low temperature (0–25°C). Trace oxidation to sulfones is mitigated by conducting reactions under nitrogen.

Industrial-Scale Considerations

For kilogram-scale production:

- Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused.

- Waste Streams : Aqueous KI is treated with AgNO3 to recover silver iodide, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinazolinone derivatives.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The quinazolinone core is known to exhibit biological activity, and the presence of the 1,2,4-oxadiazole ring and thioether linkage may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Several structurally related compounds have been reported in patent literature, such as:

- N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45): This analogue replaces the quinazolinone core with a benzamide group and substitutes the phenyl group on the oxadiazole with a methyl group.

- 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (Compound 20): Here, the 1,2,4-oxadiazole is replaced with an isoxazole ring, which may decrease metabolic stability due to reduced resistance to enzymatic degradation .

Electronic and Thermodynamic Properties

Density functional theory (DFT) studies () suggest that the inclusion of exact exchange terms in exchange-correlation functionals improves predictions of thermochemical properties. Applying such methods, the phenyl-substituted oxadiazole in the target compound likely exhibits greater conjugation and stability compared to methyl-substituted analogues (e.g., Compound 45), as the phenyl group stabilizes the oxadiazole ring through resonance. This could enhance binding to hydrophobic pockets in biological targets .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

| Property | Target Compound | Compound 45 | Compound 20 |

|---|---|---|---|

| Core Structure | Quinazolin-4(3H)-one | Benzamide | Pyridinecarboxamide |

| Heterocycle | 1,2,4-Oxadiazole (phenyl) | 1,2,4-Oxadiazole (methyl) | Isoxazole (methyl) |

| logP (Predicted) | ~3.8 | ~2.5 | ~2.9 |

| Hydrogen Bond Acceptors | 6 | 7 | 6 |

The higher logP of the target compound reflects enhanced lipophilicity due to the phenyl group, which may improve membrane permeability but reduce aqueous solubility.

Research Findings and Implications

- Thermodynamic Stability : DFT calculations () support the superior stability of phenyl-substituted oxadiazoles over alkyl-substituted variants, aligning with the target compound’s design rationale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.